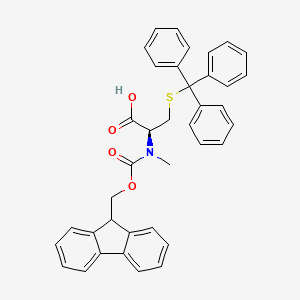

Fmoc-N-Me-D-Cys(Trt)-OH

Description

Significance of N-Methylated Amino Acids in Contemporary Peptide Science

N-methylation, the substitution of a methyl group for a hydrogen atom on the backbone amide nitrogen of an amino acid, is a minimalist yet profound modification in peptide chemistry. researchgate.netnih.govbenthamdirect.com This seemingly small alteration can dramatically influence a peptide's characteristics, making it a valuable strategy in the development of peptide-based therapeutics. researchgate.net

The introduction of an N-methyl group has significant stereochemical consequences. By replacing the amide hydrogen, it eliminates a hydrogen bond donor, which can disrupt or stabilize secondary structures like helices and sheets. mdpi.comnih.gov This modification can also introduce a preference for a cis-amide bond conformation, a feature that can induce specific turns in the peptide backbone. mdpi.com Such conformational constraints are crucial for locking a peptide into its bioactive shape, potentially increasing its binding affinity and specificity for a biological target. nih.gov

From a physicochemical standpoint, N-methylation generally increases the lipophilicity of a peptide. rsc.org This enhanced "greasiness" can improve a peptide's ability to cross cell membranes, a key factor for oral bioavailability and cell permeability. researchgate.net Furthermore, N-methylation can enhance aqueous solubility and reduce the potential for unwanted aggregation. researchgate.netrsc.org

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. researchgate.net N-methylated amino acids are frequently incorporated into peptidomimetic designs to increase resistance to enzymatic degradation. researchgate.netbenthamdirect.com The steric hindrance provided by the methyl group can shield the adjacent peptide bonds from the action of proteases, thereby prolonging the peptide's half-life in biological systems. researchgate.netresearchgate.net This increased stability is a critical factor in the development of effective peptide drugs. mdpi.com

Role of Cysteine Derivatives in Complex Biomolecule Construction

Cysteine, with its unique thiol (-SH) side chain, plays a pivotal role in the structure and function of many proteins and peptides. nih.govwikipedia.org The ability of two thiol groups to oxidize and form a disulfide bond is fundamental to the stabilization of the three-dimensional structures of numerous biomolecules. wikipedia.orgbachem.com In chemical synthesis, the high reactivity of the thiol group necessitates the use of protecting groups to prevent unwanted side reactions. rsc.org

The trityl (Trt) group is a widely used protecting group for the thiol side chain of cysteine. ontosight.ai It is favored for its stability under the basic conditions used for Fmoc group removal during SPPS, yet it is readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), at the final stage of synthesis. sigmaaldrich.comontosight.ai This makes it a cost-effective and convenient choice for the routine synthesis of peptides containing cysteine residues with free thiols. sigmaaldrich.com The use of trityl-protected cysteine also helps to minimize side reactions such as diketopiperazine formation when cysteine is at the C-terminus of a peptide. cblpatras.gr

Positioning of Fmoc-N-Me-D-Cys(Trt)-OH as a Specialized Building Block

This compound is a sophisticated building block that combines several strategic elements for advanced peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the amino group, which is standard in modern SPPS. myskinrecipes.com The N-methylation offers the conformational and stability advantages discussed previously. The D-configuration of the amino acid (as opposed to the naturally occurring L-configuration) is another strategy to enhance proteolytic stability, as proteases are typically specific for L-amino acids. mdpi.com Finally, the trityl group ensures robust protection of the cysteine thiol throughout the synthesis.

This particular combination of features makes this compound an ideal reagent for constructing peptides with specific, pre-determined structural and functional properties. For instance, its incorporation can lead to the formation of peptide thioesters under acidic conditions, which are valuable intermediates in chemical ligation strategies for the synthesis of larger proteins. sigmaaldrich.com

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1349807-46-0 | adachibio.comchemicalbook.comfluorochem.co.ukchemscene.com |

| Molecular Formula | C₃₈H₃₃NO₄S | sigmaaldrich.comchemscene.comchemicalbook.com |

| Molecular Weight | 599.74 g/mol | sigmaaldrich.comchemscene.comchemicalbook.com |

| Appearance | White to off-white powder or crystals | sigmaaldrich.comchemicalbook.com |

| Melting Point | 234-239 °C | sigmaaldrich.comchemicalbook.com |

| Optical Activity | [α]22/D -25.0° (c = 0.5% in dichloromethane) | sigmaaldrich.comchemicalbook.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Common Thiol Protecting Groups in Fmoc SPPS

| Protecting Group | Cleavage Conditions | Characteristics |

| Trityl (Trt) | Mild acid (e.g., TFA) | Commonly used, cost-effective, removed during final cleavage. sigmaaldrich.com |

| Acetamidomethyl (Acm) | Mercury(II) acetate (B1210297) or silver trifluoromethanesulfonate | Stable to TFA, allows for selective deprotection. sigmaaldrich.com |

| tert-Butyl (tBu) | Strong acid (e.g., HF) or with reducing agents | Stable to TFA, requires specific deprotection conditions. sigmaaldrich.com |

| 4-Methoxytrityl (Mmt) | Very mild acid | Can be removed orthogonally to other acid-labile groups. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOPMQMPUNRGI-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc N Me D Cys Trt Oh

Core Principles of N-Alkylation in Amino Acid Synthesis

N-alkylation, specifically N-methylation, of amino acids is a significant modification in peptide and medicinal chemistry. This alteration can enhance the pharmacological properties of peptides by increasing their resistance to enzymatic degradation and improving their cell membrane permeability. monash.edu The synthesis of N-methylated amino acids like Fmoc-N-Me-D-Cys(Trt)-OH relies on fundamental N-alkylation principles, which can be broadly categorized into direct methylation and reductive amination strategies.

Direct N-Methylation Approaches

Direct N-methylation involves the direct introduction of a methyl group onto the nitrogen atom of the amino acid. researchgate.net This can be achieved using various methylating agents under basic conditions. researchgate.net Common methods include the use of methyl iodide with a base such as silver oxide or sodium hydride. monash.eduresearchgate.net For solid-phase synthesis, a novel method has been developed based on the Matteson rearrangement of α-aminoalkylboronic esters, allowing for the mono-N-methylation of resin-supported amino acids. acs.orgnih.gov Another approach involves a photocatalytic N-methylation using silver(I)-loaded titanium dioxide with methanol (B129727) under UV irradiation, which offers a method with high atom economy. chemrxiv.orgchemrxiv.org

However, direct methylation of amino acids with sensitive side chains like cysteine can be challenging due to potential side reactions. nih.gov For instance, direct methylation of cysteine derivatives using silver oxide or anhydrous potassium carbonate has been reported to be largely unsuccessful. researchgate.net

Reductive Amination Strategies for N-Methylation

Reductive amination is a widely used and versatile method for N-alkylation. organic-chemistry.org This two-step process typically involves the reaction of the amino acid with an aldehyde or ketone to form a Schiff base or an iminium ion, which is then reduced to the corresponding N-alkylated amino acid. rsc.org For N-methylation, formaldehyde (B43269) is the common carbonyl compound used. thieme-connect.com

Various reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride. organic-chemistry.orgthieme-connect.com A convenient one-pot procedure for the N,N-dimethylation of amino acids using sodium borohydride in 2,2,2-trifluoroethanol (B45653) has been described. thieme-connect.com Another method utilizes aqueous formaldehyde and zinc for the reductive methylation of amines and amino acids. researchgate.net Biocatalytic approaches using enzymes like N-methyl-L-amino acid dehydrogenase have also been explored for the reductive alkylamination of α-keto acids. nih.gov

Stereoselective N-Methylation of D-Cysteine Scaffolds

Maintaining the stereochemical integrity of the chiral center is paramount during the N-methylation of D-cysteine. Stereoselective methods are employed to ensure that the final product, this compound, retains the desired D-configuration.

Oxazolidinone-Mediated N-Methylation Protocols

A highly effective and widely reported method for the N-methylation of amino acids, including cysteine, involves the use of an oxazolidinone intermediate. nih.govacs.org This strategy, originally developed by Ben-Ishai and later refined by Freidinger, provides a robust pathway for N-methylation. nih.govresearchgate.net The process begins with the cyclization of an N-protected amino acid, such as an Fmoc-protected cysteine derivative, with formaldehyde to form a 5-oxazolidinone. nih.govresearchgate.net This intermediate is then subjected to reductive cleavage to yield the N-methylated amino acid. acs.orgresearchgate.net

For cysteine derivatives, the choice of the sulfur protecting group is critical to the success of this method. While attempts with Fmoc-Cys(Trt)-OH led to the formation of an undesired thiazolidine (B150603) byproduct due to the lability of the trityl group under acidic conditions, using an electronically neutral cysteine derivative like Fmoc-Cys(StBu)-OH proved to be more successful. nih.govresearchgate.net The oxazolidinone formed from Fmoc-Cys(StBu)-OH can be reductively opened to generate Fmoc-MeCys(StBu)-OH in high yield. nih.gov

Enantiomeric Purity Control in D-Cysteine N-Methylation

Ensuring the enantiomeric purity of this compound is crucial for its application in peptide synthesis. The synthetic methods employed must prevent racemization at the α-carbon. The use of chiral auxiliaries, such as oxazolidinones derived from the amino acid itself, helps to control the stereochemistry during the reaction. nih.gov

Phase-transfer catalysis represents another powerful tool for achieving stereoselective synthesis of α-amino acids. organic-chemistry.orgacs.org By employing a chiral phase-transfer catalyst, it is possible to achieve high enantio- and diastereoselectivities in alkylation reactions. organic-chemistry.org The enantiomeric purity of the final product and intermediates is often verified using chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation. sigmaaldrich.comabbexa.comsigmaaldrich.com Chiral stationary phases (CSPs) like CHIROBIOTIC and CYCLOBOND are commonly used for the separation of amino acid enantiomers. sigmaaldrich.com

Orthogonal Protecting Group Strategies

The synthesis of complex molecules like this compound necessitates a sophisticated protecting group strategy. Orthogonal protecting groups are essential, as they allow for the selective deprotection of one functional group without affecting others. iris-biotech.deorganic-chemistry.org

In the context of this compound, three key functional groups require protection: the α-amino group, the carboxylic acid, and the thiol side chain.

α-Amino Group Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly used for the α-amino group in solid-phase peptide synthesis (SPPS). iris-biotech.dealtabioscience.comtotal-synthesis.com It is stable to acidic conditions used for the removal of other protecting groups. altabioscience.comtotal-synthesis.com

Thiol Side Chain Protection: The trityl (Trt) group is an acid-labile protecting group used for the cysteine side chain. nih.gov Its bulky nature provides steric hindrance, and it is readily removed under mild acidic conditions. iris-biotech.de

Carboxylic Acid Protection: During certain synthetic steps, the carboxylic acid may be protected as an ester, for example, a methyl or benzyl (B1604629) ester, which can be removed by saponification or hydrogenolysis, respectively. monash.edu

The combination of the base-labile Fmoc group and the acid-labile Trt group is a classic example of an orthogonal protection scheme. iris-biotech.deresearchgate.net This allows for the selective removal of the Fmoc group during peptide chain elongation in SPPS, while the Trt group remains intact to protect the cysteine side chain. The Trt group is then typically removed during the final cleavage of the peptide from the resin with strong acid. iris-biotech.de

Regioselective Fmoc Group Introduction on N-alpha

The introduction of the N-methyl group presents a unique challenge in the synthesis of this compound. Standard methods for N-methylation can be incompatible with certain sulfhydryl protecting groups. A viable strategy for producing N-methyl cysteine derivatives involves the formation of an oxazolidinone precursor. nih.gov This method has proven effective, particularly when starting with an electronically neutral cysteine derivative like Fmoc-Cys(StBu)-OH, which can be cyclized to an oxazolidinone. Subsequent ring opening and reduction of the resulting iminium ion successfully yields the N-methylated product. nih.gov

However, applying this N-methylation strategy directly to a trityl-protected cysteine is problematic. When Fmoc-Cys(Trt)-OH was subjected to the acidic conditions required for the reductive installation of the N-methyl group via the oxazolidinone intermediate, the desired product was not obtained. Instead, the acid-lability of the trityl group led to its cleavage from the sulfur atom, followed by an undesirable 5-endo-trig-cyclization to form a thiazolidine derivative. nih.gov This indicates that the regioselective introduction of the Fmoc group and the N-methylation must be carefully timed with respect to the installation of the sulfhydryl protecting group. A more successful route involves N-methylation and Fmoc protection prior to the introduction of the acid-sensitive trityl group or using a more robust sulfhydryl protecting group during the N-methylation step, which is later swapped for the trityl group.

General strategies for the selective N-alpha protection of amino acids often employ temporary protection of other functional groups. For instance, a copper(II) complexation strategy can be used to temporarily block the primary amino and carboxylic acid groups, allowing for selective modification of other parts of the molecule. acs.org After the desired modification, the protecting copper can be removed, and the N-alpha position can be selectively protected with the Fmoc group using reagents like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions. acs.orgcam.ac.uk

Selective Trityl Group Installation on the Sulfhydryl Moiety

The trityl (Trt) group is a widely used acid-labile protecting group for the sulfhydryl side chain of cysteine in Fmoc-based SPPS. bachem.comresearchgate.net Its bulky nature provides effective protection, and it is typically removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). sigmaaldrich.com

The installation of the trityl group onto the sulfhydryl moiety of N-methyl-D-cysteine is achieved by reacting the amino acid with trityl chloride in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. The selectivity for the sulfhydryl group over other potentially reactive sites is high due to the nucleophilicity of the thiol.

Given the incompatibility of the trityl group with the acidic conditions of certain N-methylation procedures, the synthetic pathway must be designed to install the trityl group after N-methylation and N-alpha-Fmoc protection are complete. The synthesis would likely proceed from D-cysteine, involving N-methylation, subsequent N-alpha-Fmoc protection, and finally, S-tritylation to yield the target compound, this compound.

Comparative Analysis of Cysteine Side-Chain Protecting Groups (e.g., Acm, Mmt, Dpm)

The choice of a sulfhydryl protecting group is critical in peptide synthesis, dictating the conditions for deprotection and the strategy for forming disulfide bonds. The trityl group is just one of many options, each with distinct properties. A comparison with other common protecting groups such as Acetamidomethyl (Acm), 4-Methoxytrityl (Mmt), and Diphenylmethyl (Dpm) highlights their respective advantages and disadvantages. csic.esmdpi.comresearchgate.net

Trityl (Trt): Highly popular in Fmoc SPPS, Trt is cleaved by moderate acid (e.g., TFA), often concurrently with peptide cleavage from the resin. bachem.comsigmaaldrich.com However, it is known to contribute to racemization of the cysteine residue during peptide coupling. nih.gov The stability of the trityl cation requires the use of scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions. sigmaaldrich.comnih.gov

4-Methoxytrityl (Mmt): This derivative of trityl is significantly more acid-labile and can be removed with very dilute acid (e.g., 1-2% TFA in DCM), making it orthogonal to more acid-stable groups like Dpm and Acm. csic.esmdpi.com This property is valuable for the regioselective formation of multiple disulfide bonds. sigmaaldrich.com However, Mmt and Trt are not considered fully orthogonal, as the conditions to remove Mmt can partially cleave Trt. csic.es

Diphenylmethyl (Dpm): The Dpm group is more stable to acid than Trt and requires higher concentrations of TFA (e.g., 50-95%) for its removal. sigmaaldrich.comcsic.es This increased stability allows for the selective removal of Mmt in the presence of Dpm, providing a useful orthogonal pair for complex peptide synthesis. sigmaaldrich.commdpi.com

Acetamidomethyl (Acm): The Acm group is stable to the standard acidic conditions of Fmoc SPPS, including final TFA cleavage. bachem.comsigmaaldrich.com Its removal requires specific reagents like mercury(II) acetate (B1210297) or iodine, making it fully orthogonal to acid-labile groups like Trt, Mmt, and Dpm. bachem.comsigmaaldrich.com This orthogonality is frequently exploited for the synthesis of peptides with multiple, regioselectively formed disulfide bridges. nih.gov However, the use of heavy metals for its removal can be a drawback. sigmaaldrich.com

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with Trt | Key Features |

|---|---|---|---|---|

| Trityl | Trt | TFA (e.g., 95%), scavengers required sigmaaldrich.com | - | Commonly used in Fmoc SPPS, acid-labile. bachem.com |

| 4-Methoxytrityl | Mmt | Very mild acid (1-2% TFA in DCM) csic.es | Partially orthogonal; Mmt removal can affect Trt. csic.es | Highly acid-labile, useful for regioselective disulfide formation. sigmaaldrich.com |

| Diphenylmethyl | Dpm | Strong acid (50-95% TFA) sigmaaldrich.comcsic.es | Yes | More acid-stable than Trt; compatible with Mmt removal. sigmaaldrich.com |

| Acetamidomethyl | Acm | Iodine, Mercury(II) salts; stable to TFA bachem.comsigmaaldrich.com | Yes | Highly stable, allows for purification before disulfide formation. bachem.com |

Synthetic Route Optimization and Scale-Up Considerations

Optimizing the synthesis of this compound for large-scale production involves several key considerations aimed at maximizing yield, purity, and efficiency while minimizing costs and safety hazards.

Route Efficiency: The synthetic route must be designed to avoid problematic steps. As established, attempting N-methylation on a pre-formed Cys(Trt) derivative is inefficient. nih.gov An optimized route would likely involve the synthesis of an N-methyl-D-cysteine intermediate first, followed by sequential Fmoc and Trt protection. The choice of reagents is also critical; for example, replacing hazardous reagents like the Jones reagent with safer, more scalable alternatives like TEMPO-mediated oxidation has been successful in the scale-up of other amino acid syntheses. temple.edu

Minimization of Side Reactions: Racemization is a significant concern, especially for cysteine-containing peptides, and can be exacerbated during coupling steps. csic.esnih.gov The use of specific protecting groups can influence the rate of racemization. Studies have shown that C-terminal Cys(Trt) is prone to epimerization during Fmoc deprotection with piperidine (B6355638). csic.es Optimizing base conditions, for instance by using 4-methylpiperidine (B120128) with an acidic additive like OxymaPure, can significantly reduce this side reaction. csic.es For the building block itself, ensuring mild reaction conditions during all synthetic steps is crucial to maintain the stereochemical integrity of the D-cysteine core.

Purification and Quality Control: The purity of the final this compound product is paramount for its successful application in SPPS. High-purity building blocks lead to higher yields in peptide synthesis, a more consistent impurity profile in the crude peptide, and easier final purification. altabioscience.com Scale-up strategies should incorporate efficient purification steps, such as crystallization, to isolate the product with high purity, avoiding the need for costly and time-consuming chromatography. acs.org Developing robust analytical methods (e.g., HPLC, NMR) to monitor reaction progress and assess final product purity is essential for quality assurance in a large-scale setting.

Integration of Fmoc N Me D Cys Trt Oh in Peptide Assembly

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the sequential assembly of amino acids on a solid support. beilstein-journals.org The incorporation of derivatives like Fmoc-N-Me-D-Cys(Trt)-OH into this methodology, however, is not trivial and requires specialized considerations.

Coupling Efficacy with N-Methylated Cysteine Residues

The primary challenge in integrating N-methylated amino acids, including this compound, into a growing peptide chain is the steric hindrance imposed by the N-methyl group. cem.comresearchgate.net This methyl group shields the secondary amine, which acts as the nucleophile during the acylation step (the formation of the peptide bond). This reduced nucleophilicity and steric bulk significantly slow down the coupling reaction compared to that of standard proteinogenic amino acids. researchgate.netub.edu

Evaluation of Coupling Reagents and Additives (e.g., HATU, DIPEA, DIC/OxymaPure)

To overcome the low reactivity of N-methylated residues, a range of high-efficiency coupling reagents and additives have been evaluated. Standard carbodiimide (B86325) activators alone are often insufficient.

Uronium/Guanidinium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), used in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), are highly effective for difficult couplings. researchgate.netjove.com HATU forms a highly reactive O-acylisourea intermediate that rapidly converts to an activated ester, facilitating the acylation of sterically hindered amines.

Carbodiimides with Additives: The combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), with a nucleophilic additive is a widely used and cost-effective approach. While HOBt (Hydroxybenzotriazole) was the traditional additive, modern oxime-based additives like OxymaPure (Ethyl cyano(hydroxyimino)acetate) have demonstrated superiority. nih.govnih.gov The DIC/OxymaPure system is particularly effective at minimizing racemization, a critical concern for chiral amino acids. oxymapure.com For instance, studies on the incorporation of the parent compound, Fmoc-Cys(Trt)-OH, have shown exceptionally low levels of racemization with this combination.

| Additive | Resulting D/L Isomer Ratio (%) |

|---|---|

| OxymaPure | 0.1% |

| HOBt | 0.2% |

| HOAt | 0.1% |

Addressing Steric Hindrance in N-Methylated Amino Acid Acylation

Several strategies are employed to ensure the successful acylation of N-methylated amino acids like this compound:

Extended Reaction Times and Multiple Couplings: A straightforward approach is to increase the duration of the coupling step or to perform the coupling cycle two or three times (double or triple coupling) to drive the reaction to completion. researchgate.net

Use of Potent Coupling Reagents: As discussed, employing powerful reagents like HATU or specialized phosphonium (B103445) salts (e.g., PyAOP, PyBOP) is often necessary to achieve high coupling efficiency. researchgate.net

Microwave-Assisted SPPS: The application of microwave energy has revolutionized the synthesis of difficult peptide sequences. beilstein-journals.org Microwave-assisted SPPS accelerates chemical reactions, allowing for the rapid and efficient coupling of sterically hindered amino acids, including N-methylated residues. cem.comamazonaws.com This technology can reduce reaction times from hours to minutes and significantly increase the purity of the crude product.

| Peptide Sequence | Synthesis Method | Synthesis Time | Crude Purity |

|---|---|---|---|

| VQ(N-Me-A)(N-Me-A)IDYING-OH | Conventional | > 24 hours | Low (data not specified) |

| Microwave-Assisted | < 2 hours | 86% |

Contributions to Complex Peptide and Peptidomimetic Synthesis

The incorporation of this compound is not merely a synthetic challenge but a deliberate strategy to create peptides with advanced properties, such as constrained conformations and enhanced biological activity.

Strategic Incorporation into Cyclic Peptide Frameworks

Cyclic peptides are of great interest in drug discovery due to their high affinity, selectivity, and stability. The cysteine residue is a linchpin in many cyclization strategies. The S-trityl protecting group of this compound is orthogonal to the base-labile Fmoc group, meaning it remains stable during the entire chain assembly process. issuu.com It can be selectively removed on-resin using dilute acid, exposing the highly nucleophilic thiol side chain. rsc.orgjove.com

This free thiol enables several cyclization pathways:

Disulfide Bridging: Oxidation of two cysteine residues to form a disulfide bond is a common method for creating a cyclic structure.

Thioether Linkages: The thiol can react with an electrophilic partner on the peptide, such as a halogenated amino acid or a Michael acceptor, to form a stable thioether bridge. This strategy is used in complex cyclizations, for example, through bis-alkylation between cysteine and methionine residues. jove.com

The N-methylation and D-configuration of the residue further contribute by inducing specific turns and secondary structures, which can lock the cyclic peptide into a biologically active conformation.

Utility in Chemoselective Ligation Reactions

Chemoselective ligation reactions are powerful methods for assembling large proteins from smaller, synthetically accessible peptide fragments. The most prominent of these is Native Chemical Ligation (NCL). scispace.comrsc.org NCL involves the reaction between a peptide fragment with a C-terminal thioester and another fragment bearing an N-terminal cysteine. ethz.ch

This compound is a valuable building block for preparing peptide segments with an N-terminal, N-methylated cysteine. After the peptide fragment is synthesized and the terminal Fmoc group is removed, the N-methyl cysteine is poised for ligation. However, the N-methyl group can be problematic, as it reduces the nucleophilicity of the α-amine and can hinder the critical S-to-N acyl shift that forms the native peptide bond, potentially leading to lower ligation efficiency. researchgate.net

More advanced strategies leverage the Fmoc group itself as a temporary mask for the N-terminal cysteine in complex, multi-segment, one-pot ligation schemes. researchgate.net The Fmoc group protects the cysteine amine while other ligations occur and is then cleaved in situ immediately before the final ligation step. researchgate.net Furthermore, NCL can be combined with a subsequent desulfurization step, which converts the cysteine residue into an alanine. researchgate.net By using this compound, this "traceless" ligation strategy can be used to install a stable, conformationally-constraining N-methyl-D-alanine residue at the ligation site, a valuable modification in peptidomimetic design.

Building Block for Combinatorial Library Generation

The incorporation of non-standard amino acids is a critical strategy in the generation of combinatorial peptide libraries for drug discovery and biochemical research. This compound serves as a valuable building block in this context, primarily due to the unique structural and functional properties conferred by its N-methylated backbone.

N-methylation is a key modification for enhancing the therapeutic potential of bioactive peptides. The substitution of an amide proton with a methyl group dramatically increases the proteolytic stability of the adjacent peptide bond, a crucial factor for improving the in vivo half-life of peptide-based drug candidates. merckmillipore.com Furthermore, backbone N-methylation can significantly increase the solubility of peptides by disrupting interchain hydrogen bonding that leads to aggregation. merckmillipore.com It also influences the conformational preferences of the peptide chain, often promoting the adoption of turn structures and favoring the formation of cis-amide bonds. merckmillipore.com

When used in the synthesis of a peptide library, this compound can introduce these desirable characteristics. Its D-configuration provides additional resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. The protected cysteine side chain, featuring a trityl (Trt) group, allows for selective deprotection and subsequent modification, such as disulfide bridging or conjugation, further expanding the diversity of the library. While direct, large-scale library syntheses using this specific building block are not extensively documented in public literature, its properties make it a strategic choice for creating libraries of peptides with enhanced stability, solubility, and unique conformational constraints.

| Feature of this compound | Impact on Combinatorial Library | Reference |

| N-Methylation | Increases proteolytic stability, enhances solubility, influences conformation | merckmillipore.com |

| D-Configuration | Provides resistance to enzymatic degradation | |

| S-Trityl Group | Allows for selective deprotection and further chemical modification | rsc.org |

Formation of Peptide Thioesters via N- to S-Acyl Migration

The generation of peptide thioesters is a cornerstone of modern protein chemistry, most notably for its application in Native Chemical Ligation (NCL), a powerful method for stitching together unprotected peptide fragments. core.ac.uknih.gov this compound is a key reagent in advanced strategies for peptide thioester synthesis, functioning as a precursor that undergoes an intramolecular N- to S-acyl migration. merckmillipore.comnih.gov

In this approach, the N-methylated cysteine residue is incorporated into the peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). rsc.org The N-methylated amide bond within the peptide backbone serves as a latent thioester. nih.gov Post-synthesis, under specific conditions (typically acidic), the peptide chain upstream of the N-methylcysteine residue is induced to transfer from the backbone nitrogen to the cysteine's side-chain sulfur. merckmillipore.comresearchgate.net This rearrangement breaks the amide bond and forms a new, highly reactive thioester linkage, rendering the peptide active for ligation. This strategy elegantly circumvents the primary challenge of direct Fmoc-based thioester synthesis, which is the instability of the thioester linkage to the basic conditions (e.g., piperidine) used for Fmoc group removal. researchgate.net

Mechanistic Pathways of N- to S-Rearrangement

The N- to S-acyl migration at an N-methylcysteine residue is a reversible, intramolecular chemical rearrangement. merckmillipore.comrsc.org The mechanism is analogous to the initial N→S acyl shift that occurs in protein splicing mediated by inteins. rsc.orgnih.gov The process is initiated by a change in chemical conditions, most commonly a shift to an acidic environment. researchgate.net

The key mechanistic step involves a proximity-driven nucleophilic attack of the cysteine's side-chain thiol on the carbonyl carbon of the preceding amide bond. This forms a transient, five-membered ring intermediate. nih.gov The presence of the N-methyl group on the amide nitrogen is crucial; it weakens the C-N bond and facilitates the forward reaction toward the thioester. The collapse of this tetrahedral intermediate results in the cleavage of the original amide bond and the formation of the more reactive thioester.

Peptide-(C=O)-N(Me)-Cys(H)-Peptide' ⇌ Peptide-(C=O)-S-Cys(N(Me)H)-Peptide'

This equilibrium is sensitive to pH. Acidic conditions favor the formation of the peptide thioester. Conversely, shifting the peptide to a neutral or slightly basic buffer (e.g., pH 7-8) can reverse the migration, reforming the amide bond. merckmillipore.comrsc.orgru.nl This reversibility allows for precise control over the activation of the peptide for ligation reactions.

Controlled Synthesis of Peptide Thioester Precursors

The use of this compound enables a highly controlled approach to synthesizing peptide thioester precursors. The control stems from the ability to install a "crypto-thioester" into the peptide sequence, which remains dormant until its activation is chemically triggered. nih.govrsc.org

The synthesis proceeds using standard, often automated, Fmoc-SPPS protocols. rsc.org The this compound building block is coupled like any other amino acid. The acid-labile Trityl (Trt) group provides robust protection for the cysteine's sulfhydryl group throughout the synthesis, preventing unwanted side reactions. rsc.orgnih.gov Once the full-length peptide has been assembled, it is cleaved from the solid-phase resin and fully deprotected.

At this stage, the peptide exists with a stable N-methylated amide bond. It can be purified and stored in this form. The generation of the reactive C-terminal thioester is intentionally delayed until it is needed. Activation is achieved by treating the purified peptide with a thiol reagent, such as 3-mercaptopropionic acid, under acidic conditions. core.ac.ukresearchgate.net This triggers the N- to S-acyl shift, and the newly formed thioester is trapped by the external thiol, releasing the desired peptide thioester fragment ready for use in native chemical ligation. merckmillipore.comresearchgate.net This method provides excellent temporal control, maximizing the yield of the often-sensitive peptide thioester by generating it as the final step before ligation.

| Step | Description | Key Compound/Condition | Reference |

| 1. Incorporation | This compound is added during standard Fmoc-SPPS. | This compound | rsc.org |

| 2. Synthesis & Cleavage | Peptide chain is completed, then cleaved from resin and deprotected. | Trifluoroacetic acid (TFA) | nih.gov |

| 3. Activation (N→S Shift) | Purified peptide is treated with acid and a thiol to trigger rearrangement. | Acidic pH, Thiol (e.g., MPA) | merckmillipore.comcore.ac.ukresearchgate.net |

| 4. Ligation | The resulting peptide thioester is used in Native Chemical Ligation. | N-terminal Cysteine peptide | nih.gov |

Advanced Considerations in Peptide Elongation Utilizing Fmoc N Me D Cys Trt Oh

Preservation of Chiral Integrity during Peptide Chain Extension

A primary concern when incorporating any amino acid into a peptide chain is the preservation of its stereochemistry. Racemization, the conversion of a chiral amino acid into a mixture of its D and L enantiomers, can significantly impact the biological activity of the final peptide. N-methylated amino acids, including Fmoc-N-Me-D-Cys(Trt)-OH, are particularly susceptible to racemization under certain conditions.

The primary mechanism for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com While N-methylation prevents the formation of this specific intermediate, racemization can still occur through direct enolization of the activated carboxylic acid, a process that is influenced by several factors. mdpi.com

Preactivation Time: The duration of the preactivation step, where the carboxylic acid of the incoming amino acid is activated before addition to the resin-bound peptide, is a critical factor. Prolonged preactivation times, especially in the presence of a base, can significantly increase the extent of racemization. nih.gov For Fmoc-His(Trt)-OH, an amino acid known for its susceptibility to racemization, increasing the preactivation time from 1 to 5 minutes can lead to a substantial increase in the epimerized product. nih.gov While specific data for this compound is limited, it is a recommended practice to keep preactivation times to a minimum for all N-methylated amino acids to avoid racemization. merckmillipore.com

Coupling Reagents and Additives: The choice of coupling reagent and any additives plays a pivotal role in maintaining chiral integrity. Highly reactive coupling reagents can accelerate the desired peptide bond formation, thereby minimizing the time for racemization to occur. However, some highly reactive reagents, especially when used with strong bases, can also promote racemization. bachem.com For instance, uronium and phosphonium (B103445) salt-based reagents like HBTU and PyBOP, while efficient, can lead to racemization of sensitive amino acids, including cysteine derivatives. nih.gov The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (e.g., HOAt) is a common strategy to suppress racemization by forming less reactive, but still efficient, active esters. peptide.com For Fmoc-Cys(Trt)-OH, coupling with DIC/Oxyma has been shown to result in negligible racemization. nih.gov

Base: The type and concentration of the base used during coupling are crucial. Stronger bases and higher concentrations generally lead to a greater degree of racemization. highfine.com Diisopropylethylamine (DIPEA) is a commonly used base, but for racemization-prone residues, weaker bases like N-methylmorpholine (NMM) or collidine are often preferred. bachem.comhighfine.com The presence of tertiary amine salts can also have a profound effect on the racemization of activated N-methyl amino acids. thieme-connect.de

Solvent: The polarity of the solvent can influence the rate of racemization. More polar solvents may promote racemization. nih.gov

Steric Hindrance: The inherent steric hindrance of N-methylated amino acids can slow down the coupling reaction, which in turn can increase the opportunity for racemization to occur, especially under basic conditions. scielo.org.mxnih.gov

Several strategies can be employed to minimize the risk of epimerization when incorporating this compound into a peptide sequence.

Choice of Coupling Reagents: Utilizing coupling reagents known to suppress racemization is paramount. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as OxymaPure are often recommended. bachem.comnih.gov For sterically hindered N-methylated amino acids, more potent coupling reagents like HATU or PyAOP may be necessary to achieve efficient coupling, but their use should be carefully optimized to balance reactivity with the risk of racemization. peptide.com The use of TSTU with CuCl2 has been reported to eliminate racemization during the coupling of peptides with a C-terminal N-methyl amino acid. peptide.com

Minimizing Preactivation: As a general rule, the preactivation time for this compound should be kept to an absolute minimum. merckmillipore.com In some cases, in situ activation, where the coupling reagent is added directly to the mixture of the amino acid and the resin-bound peptide, may be preferable to a separate preactivation step.

Base Selection: The use of a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA can help reduce the extent of racemization. bachem.comchempep.com The amount of base should also be carefully controlled, as an excess can exacerbate epimerization.

Optimized Coupling Conditions: Lowering the reaction temperature can sometimes reduce the rate of racemization, although this may also slow down the desired coupling reaction. Therefore, a balance must be struck.

Table 1: Influence of Coupling Reagents on Cysteine Racemization This table presents data on the racemization of Fmoc-L-Cys(Trt)-OH under various coupling conditions, providing insights that can be extrapolated to its D-isomer.

| Coupling Reagent/Additive | Base | Racemization (%) | Reference |

| HCTU/6-Cl-HOBt | DIPEA | 8.0 | nih.gov |

| DIC/HOBt | - | Low | bachem.com |

| DIC/Oxyma | - | Negligible | nih.gov |

| HATU/NMM | NMM | Low | nih.gov |

Management of Side Reactions in Fmoc-SPPS

Beyond racemization, several other side reactions can occur during Fmoc-SPPS, particularly when dealing with sensitive residues like cysteine. The bulky trityl protecting group on the cysteine side chain and the N-methyl group on the backbone of this compound can influence the propensity for these side reactions.

The removal of the Fmoc protecting group with a secondary amine base like piperidine (B6355638) generates dibenzofulvene (DBF) as a byproduct. acs.orgpublish.csiro.au DBF is a reactive electrophile that can be scavenged by the deprotection base. acs.org However, if not efficiently trapped, DBF can react with the newly deprotected N-terminal amine of the growing peptide chain, leading to chain termination. acs.org The steric hindrance provided by the N-methyl group and the bulky Trt group in this compound might influence the accessibility of the N-terminal amine to DBF, but ensuring an adequate concentration and reaction time for the scavenging base is crucial. Standard Fmoc deprotection protocols using 20-30% piperidine in DMF are generally effective at scavenging DBF. springernature.com

Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly in sequences containing an aspartic acid residue followed by a small amino acid like glycine (B1666218) or serine. nih.govpeptide.com This side reaction involves the cyclization of the aspartic acid side chain to form a succinimide (B58015) ring, which can then lead to racemization and the formation of β-aspartyl peptides. iris-biotech.de While less common, aspartimide formation can also occur with sequences containing Asp-Cys. nih.gov The use of bulky protecting groups on the aspartic acid side chain can help to suppress this side reaction. iris-biotech.de The presence of the N-methyl group on the cysteine residue in an Asp-NMeCys sequence could potentially influence the conformation of the peptide backbone and thus affect the rate of aspartimide formation, but specific studies on this are lacking. Strategies to minimize aspartimide formation include the use of additives like HOBt in the deprotection solution or employing specialized protecting groups on the aspartic acid residue. peptide.com

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Influencing Factors | Mitigation Strategies |

| Racemization/Epimerization | Loss of stereochemical integrity at the α-carbon. | Preactivation time, coupling reagent, base, solvent. | Minimize preactivation time, use racemization-suppressing coupling reagents (e.g., DIC/Oxyma), use weaker bases (e.g., NMM). nih.govmerckmillipore.combachem.comnih.gov |

| Beta-Elimination | Formation of dehydroalanine (B155165) from C-terminal cysteine, leading to piperidinylalanine adducts. | Base exposure time, C-terminal residue. | Minimize piperidine exposure during Fmoc deprotection. iris-biotech.dersc.org |

| Dibenzofulvene Adduct Formation | Reaction of dibenzofulvene (Fmoc deprotection byproduct) with the N-terminal amine, causing chain termination. | Efficiency of DBF scavenging by the deprotection base. | Use standard Fmoc deprotection protocols with adequate piperidine concentration. acs.orgspringernature.com |

| Aspartimide Formation | Cyclization of aspartic acid side chain, leading to racemization and peptide backbone rearrangement. | Sequence (Asp-Xxx), base exposure. | Use of additives (e.g., HOBt) in deprotection solution, use of bulky protecting groups on Asp. nih.govpeptide.com |

Disulfide Bond Formation Methodologies

The introduction of disulfide bridges is a critical post-synthesis modification in peptide chemistry, essential for imposing conformational constraints that stabilize the three-dimensional structure of peptides and are often crucial for their biological activity. bohrium.com The use of N-methylated amino acids, such as this compound, introduces an additional layer of complexity and opportunity in peptide design, influencing backbone flexibility and proteolytic stability. The trityl (Trt) protecting group on the cysteine thiol is a cornerstone of many synthetic strategies, particularly within the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) framework. bachem.commerckmillipore.com This section explores the advanced methodologies for forming disulfide bonds when incorporating this specialized building block.

Sequential and Simultaneous Thiol Deprotection Strategies

The strategy for disulfide bond formation is fundamentally dictated by the choice of thiol protecting groups for the cysteine residues in the peptide sequence. These strategies can be broadly categorized as either simultaneous or sequential.

Simultaneous Deprotection and Oxidation: In this approach, all cysteine residues are protected by the same class of protecting group. When using this compound alongside other Cys(Trt) residues in an Fmoc-based synthesis, the Trt groups are concurrently cleaved during the final step of TFA-mediated cleavage from the solid support. bachem.com This yields a linear peptide with multiple free thiol groups. Subsequent oxidation, typically through air oxidation or other mild oxidants in a dilute solution, leads to the formation of disulfide bonds. bachem.com While straightforward, this method does not control the connectivity and can result in a mixture of disulfide isomers, relying on the intrinsic conformational preference of the peptide to favor the native structure. This strategy is most effective for peptides with a strong thermodynamic preference for a single, stable disulfide-bonded conformation.

Sequential Deprotection and Oxidation: For complex peptides with multiple disulfide bonds, a sequential or "orthogonal" strategy is necessary to ensure specific connectivity. sigmaaldrich-jp.com This requires employing pairs of cysteine residues with protecting groups that can be removed under different, non-interfering conditions. sigmaaldrich-jp.comd-nb.info this compound, with its acid-labile Trt group, is often paired with a cysteine residue bearing a protecting group resistant to acidolysis, such as acetamidomethyl (Acm). The Acm group is stable to TFA but can be selectively removed later using reagents like iodine (I2) or N-chlorosuccinimide (NCS). merckmillipore.commdpi.com This allows for the formation of one disulfide bond from the Acm-protected pair, followed by the formation of a second disulfide bond from the Trt-protected pair after the final cleavage. The order of operations is critical; reducing conditions used to cleave some protecting groups (like S-t-butylsulfenyl, or STmp) are incompatible with existing disulfide bridges, meaning such groups must be removed first, often while the peptide is still on the resin. sigmaaldrich-jp.comd-nb.info

Regioselective Disulfide Bridging in Multi-Cysteine Peptides

Regioselective disulfide bridging is the directed, unambiguous formation of specific disulfide bonds in peptides containing three or more cysteine residues. bohrium.comthieme-connect.de This is achieved by leveraging an orthogonal protection scheme, where each pair of cysteines destined to form a bond is protected by a unique, selectively cleavable group. sigmaaldrich-jp.com

The incorporation of this compound into such a scheme designates its thiol group for participation in a specific disulfide bond. A common strategy involves pairing it with another Cys(Trt) residue. This pair will be deprotected simultaneously during the final acid cleavage. To form a second, distinct disulfide bond, another pair of cysteines in the sequence would be protected with an orthogonal group, for instance, Acm. The synthesis would proceed by first selectively deprotecting and oxidizing the Cys(Acm) pair on the resin. After this first bridge is formed, the peptide is cleaved from the resin with TFA, which removes the Trt groups, and the second disulfide bond is then formed in solution.

Modern methods have introduced highly efficient reagents for these selective steps. For example, N-chlorosuccinimide (NCS) has been shown to be a rapid and effective reagent for the on-resin removal of Acm groups and subsequent oxidation to form a disulfide bond, often without damaging sensitive residues like tryptophan. nih.govacs.org

The table below summarizes common orthogonal protecting group pairs used for regioselective disulfide bond formation.

| Protecting Group 1 | Deprotection/Oxidation Condition 1 | Protecting Group 2 | Deprotection/Oxidation Condition 2 | Orthogonality |

| Trt (Trityl) | TFA (e.g., 95% TFA/H₂O/TIS) | Acm (Acetamidomethyl) | I₂ or NCS in organic solvent | High. Acm is stable to TFA. |

| Mmt (Monomethoxytrityl) | Dilute acid (e.g., 1-2% TFA in DCM) | STmp (2,4,6-Trimethoxyphenylsulfenyl) | Reducing agents (e.g., DTT) | High. Groups removed by distinct acidolysis and reduction mechanisms. sigmaaldrich-jp.com |

| Trt (Trityl) | TFA | StBu (S-tert-butyl) | Reducing agents (e.g., phosphines) | High. Acidolysis vs. reduction. |

| Acm (Acetamidomethyl) | I₂ or NCS | Npys (3-Nitro-2-pyridinesulfenyl) | Thiol exchange | Moderate. Npys is labile to some nucleophiles and piperidine. thieme-connect.de |

This table presents a selection of common protecting groups and their removal conditions to illustrate the concept of orthogonal strategies in regioselective disulfide bridging.

Comparative Analysis of On-Resin and Solution-Phase Oxidation Protocols

The formation of the disulfide bond via oxidation can be performed either while the peptide is still covalently attached to the solid support (on-resin) or after it has been cleaved into solution (solution-phase). Each method has distinct advantages and disadvantages.

Solution-Phase Oxidation: This is the classical approach. After the peptide is fully assembled, it is cleaved from the resin, and all necessary protecting groups are removed. The resulting linear peptide with free thiols is dissolved in an aqueous buffer, often at a high dilution (e.g., 10⁻³ to 10⁻⁴ M), to favor intramolecular bond formation over intermolecular reactions that lead to dimers and oligomers. acs.org The pH is typically adjusted to a mildly basic level (pH 7.5-8.5) to facilitate thiol-disulfide exchange, and oxidation is often achieved by stirring in the presence of air (air oxidation) or with additives like DMSO. bachem.com Because the Trt group of this compound is removed during the final TFA cleavage, the oxidation of its resulting thiol typically occurs in solution. While this method can yield very pure peptides, it can be time-consuming and requires large solvent volumes. acs.org

On-Resin Oxidation: This strategy has gained popularity due to its efficiency. The oxidation is performed before the peptide is cleaved from the solid support. A key advantage is the "pseudo-dilution" effect, where the resin matrix isolates individual peptide chains, kinetically favoring intramolecular cyclization even at higher effective concentrations. acs.orgjasco.hu This reduces the required solvent volume and reaction time significantly. acs.org On-resin oxidation is typically performed on cysteine pairs protected with groups that can be selectively removed without cleaving the peptide from the resin, such as Acm (with iodine or NCS) or Mmt (with dilute TFA). merckmillipore.comacs.org

The choice between on-resin and solution-phase protocols depends on the specific peptide, the protecting group strategy, and the desired scale of synthesis.

| Feature | On-Resin Oxidation | Solution-Phase Oxidation |

| Principle | Oxidation occurs while the peptide is attached to the solid support. | Oxidation occurs after the peptide is cleaved from the resin. |

| Concentration | High concentration possible due to "pseudo-dilution" effect. jasco.hu | Requires high dilution to prevent intermolecular side reactions. acs.org |

| Reaction Time | Generally faster (minutes to hours). sigmaaldrich-jp.comacs.org | Can be slow (hours to days), especially for air oxidation. acs.org |

| Solvent Volume | Smaller volumes required. | Large solvent volumes needed for high dilution. |

| Purification | Simplified, as excess reagents are washed away from the resin. acs.org | Requires purification of the final product from oxidation reagents and byproducts. |

| Common Reagents | Iodine (I₂), N-Chlorosuccinimide (NCS), Thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃). acs.org | Air (O₂), DMSO, K₃[Fe(CN)₆], H₂O₂. bachem.com |

| Applicability | Ideal for orthogonal strategies where specific pairs can be deprotected on-resin (e.g., Cys(Acm), Cys(Mmt)). | Necessary when protecting groups (e.g., Trt) are removed during final cleavage. |

| Potential Issues | Incomplete reaction, potential for resin-catalyzed side reactions. | Formation of dimers and oligomers, solubility issues of the linear peptide. |

This table provides a comparative analysis of on-resin and solution-phase oxidation protocols used in peptide synthesis.

Reactivity and Functional Group Transformations

Mechanistic Studies of Fmoc Deprotection in N-Methylated Contexts

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical step in solid-phase peptide synthesis (SPPS). The process is typically achieved through a base-mediated β-elimination mechanism. researchgate.netluxembourg-bio.comgenscript.com The presence of an N-methyl group on the amino acid backbone, as in Fmoc-N-Me-D-Cys(Trt)-OH, introduces steric hindrance that can influence the kinetics and efficiency of this deprotection step. sci-hub.ruacs.org

The mechanism proceeds in two main steps:

Proton Abstraction : A base, commonly a secondary amine like piperidine (B6355638), abstracts the acidic proton on the β-carbon (C9) of the fluorene ring. luxembourg-bio.comnih.gov

β-Elimination : This is followed by an E1cB elimination reaction, which liberates the free secondary amine of the N-methylated cysteine, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF). researchgate.netchempep.com

Kinetic Analysis of Base-Mediated Cleavage

The rate of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, the solvent, and the steric environment around the carbamate linkage. researchgate.netspringernature.com In the context of N-methylated amino acids, the cleavage kinetics can be slower compared to their non-methylated counterparts due to the increased steric bulk near the reaction center.

Standard conditions for Fmoc removal often involve solutions of 20-50% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). genscript.com Kinetic studies using RP-HPLC can monitor the disappearance of the Fmoc-protected peptide and the appearance of the dibenzofulvene-piperidine adduct. researchgate.net While direct comparative kinetic data for this compound is specific to the peptide sequence, general observations indicate that N-methylation can retard the deprotection rate. This may necessitate longer reaction times or slightly harsher conditions to ensure complete removal of the Fmoc group.

Table 1: Factors Influencing Fmoc Deprotection Kinetics

| Factor | Effect on Deprotection Rate | Rationale |

|---|---|---|

| Base Concentration | Increased concentration generally increases the rate. | Higher concentration of base leads to faster proton abstraction. researchgate.net |

| Base pKa | Higher basicity can lead to faster deprotection. | Stronger bases are more efficient at proton abstraction. nih.gov |

| N-Methylation | Tends to decrease the rate. | Steric hindrance around the carbamate bond impedes access by the base. peptide.comspringernature.com |

| Solvent Polarity | Higher polarity (e.g., DMF, NMP) increases the rate. | Polar solvents stabilize the charged intermediates formed during the reaction. researchgate.netspringernature.com |

Investigation of Dibenzofulvene Scavenging and Byproduct Formation

Following the β-elimination step, the liberated dibenzofulvene (DBF) is a reactive electrophile that can undergo a Michael-type addition with the newly deprotected secondary amine of the peptide chain. chempep.comnih.gov This re-addition would terminate the peptide chain elongation. To prevent this, the deprotecting amine (e.g., piperidine) is used in large excess to act as a scavenger, trapping the DBF to form a stable adduct (dibenzofulvene-piperidine adduct). researchgate.netnih.gov

The efficiency of DBF scavenging is critical. While piperidine is the standard, other scavengers have been investigated for their reaction speed. researchgate.netspringernature.com

Table 2: Dibenzofulvene Scavenging Times with Various Amines

| Scavenger | Scavenging Time |

|---|---|

| tris(2-aminoethyl)amine | 2 minutes researchgate.netspringernature.com |

| 1,3-cyclohexanebis(methylamine) | 15 minutes researchgate.netspringernature.com |

A significant byproduct concern with N-methylated residues is the formation of diketopiperazines. researchgate.net This intramolecular cyclization reaction can occur between the N-terminal and the second amino acid residue after Fmoc deprotection, leading to cleavage of the dipeptide from the resin. researchgate.net This side reaction is particularly prominent in sequences containing proline or N-methylated amino acids. researchgate.net

Cleavage of the Trityl Group and Thiol Unmasking

The trityl (Trt) group is a bulky, acid-labile protecting group for the thiol side chain of cysteine. peptide.com Its removal is a key step to unmask the thiol functionality, enabling the formation of disulfide bonds or other modifications.

Acidolytic Removal Conditions and Scavenger Optimization

The Trt group is readily cleaved by treatment with trifluoroacetic acid (TFA). bachem.com The mechanism involves the protonation of the sulfur-carbon bond, followed by the departure of the highly stable trityl cation (triphenylmethyl cation).

The liberated trityl cation is a potent electrophile that can lead to several side reactions, including re-alkylation of the deprotected thiol or modification of other sensitive residues like tryptophan. To prevent these unwanted reactions, scavengers are included in the cleavage cocktail. nih.gov

Table 3: Common Scavengers for Trityl Group Cleavage

| Scavenger | Function | Typical Concentration |

|---|---|---|

| Triisopropylsilane (B1312306) (TIS) | Reduces the trityl cation to the inert triphenylmethane. bachem.comnih.gov | 1-5% |

| Water | Promotes the removal of other acid-labile groups and helps hydrolyze carbocations. | 2-5% |

| 1,2-Ethanedithiol (EDT) | Acts as a soft nucleophile to trap carbocations and assists in preventing tryptophan modification. | 2-5% |

A standard cleavage cocktail for removing the Trt group and other side-chain protecting groups while cleaving the peptide from the resin is TFA/TIS/H₂O (95:2.5:2.5). nih.gov The optimization of the scavenger combination is crucial for obtaining the final peptide with high purity. acs.org

Oxidative Cleavage for Direct Disulfide Bond Formation

In some synthetic strategies, the deprotection of the cysteine thiol is performed concurrently with the formation of the disulfide bond. This process, known as oxidative cleavage or oxidative folding, can be accomplished using various reagents. bachem.com After the acidolytic removal of the Trt groups, the resulting free thiols on the peptide can be oxidized.

Common methods for forming disulfide bonds from free thiols include:

Air Oxidation : Stirring the peptide in a dilute, slightly basic aqueous buffer allows for oxidation by atmospheric oxygen. bachem.com

Chemical Oxidants : Reagents like iodine, potassium ferricyanide, or dimethyl sulfoxide (DMSO) can be used to induce disulfide bond formation. bachem.comorganic-chemistry.org

For the synthesis of peptides with multiple disulfide bonds, a combination of different cysteine-protecting groups with varying lability is employed to ensure the correct pairing. bachem.comresearchgate.netrockefeller.edu

Analytical Methodologies for Synthetic Process Monitoring and Intermediate Characterization

Chromatographic Techniques for Purity and Reaction Progress Assessment

Chromatographic methods are central to the analysis of synthetic reactions, offering high-resolution separation of complex mixtures. This allows for the precise assessment of product purity and the tracking of reaction progress by quantifying the consumption of reactants and the formation of products.

High-Performance Liquid Chromatography (HPLC) for Monitoring Synthetic Intermediates

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for monitoring the synthesis of Fmoc-N-Me-D-Cys(Trt)-OH. It is employed at various stages to assess the purity of starting materials, intermediates, and the final product. The progress of key transformations, such as the N-methylation of the Fmoc-D-cysteine precursor and the introduction of the trityl protecting group on the thiol side chain, can be effectively monitored.

A typical analytical RP-HPLC setup for in-process control would involve a C18 stationary phase. The mobile phase often consists of a gradient of acetonitrile (B52724) in water, with an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peaks and reproducible retention times. Detection is commonly performed using UV spectrophotometry, typically at 220 nm and 254 nm, where the Fmoc group exhibits strong absorbance.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water with 0.045% TFA |

| Mobile Phase B | Acetonitrile with 0.036% TFA |

| Gradient | 50% to 100% B over 8 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | Ambient |

By comparing the chromatograms of the reaction mixture over time with those of the starting materials and expected intermediates, chemists can determine the reaction's endpoint and identify the presence of any byproducts.

Chiral HPLC for Enantiomeric Purity Determination of this compound and its Incorporation

The stereochemical integrity of this compound is critical for its intended use in peptide synthesis. Chiral HPLC is the definitive method for determining the enantiomeric purity of the final compound and ensuring that no racemization has occurred during the synthetic process, particularly during the N-methylation step.

Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the enantioseparation of Fmoc-protected amino acids. These columns can distinguish between the D- and L-enantiomers, allowing for the quantification of the desired D-enantiomer and any potential L-enantiomeric impurity. The mobile phase conditions are typically similar to those used in RP-HPLC, often consisting of an organic modifier like acetonitrile with an acidic additive.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Purity of this compound

| Parameter | Value |

| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-2) |

| Mobile Phase | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Achieving a high enantiomeric excess (e.e.), typically greater than 99.5%, is a key quality attribute for this compound.

Spectroscopic Characterization in Synthetic Route Development

Spectroscopic techniques provide invaluable information about the molecular structure of the synthesized compounds, confirming the identity of intermediates and the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Precursors and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for the unambiguous structural elucidation of organic molecules. In the synthesis of this compound, NMR is used to confirm the structure of key intermediates. For instance, after the N-methylation step, the appearance of a characteristic singlet in the ¹H NMR spectrum corresponding to the N-methyl protons provides direct evidence of the successful reaction. Similarly, ¹³C NMR can confirm the presence of all expected carbon atoms in the molecule.

Mass Spectrometry for Verification of Intermediate Molecular Species

Mass spectrometry (MS) is employed to determine the molecular weight of the synthetic intermediates and the final product, thereby confirming their identity. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly coupled with HPLC (LC-MS) to provide both purity and molecular weight information in a single analysis. The detection of the correct molecular ion peak for each intermediate provides strong evidence for the progression of the synthesis along the desired pathway.

Table 3: Expected Molecular Ion Peaks for Key Species in the Synthesis of this compound

Qualitative Chemical Tests for Reaction Endpoint Determination

Ninhydrin (B49086) Test for Primary Amine Detection during SPPS Cycles

The Kaiser test, which utilizes ninhydrin, is a highly sensitive method for the detection of free primary amines in SPPS. peptide.comresearchgate.net It is a crucial analytical tool for monitoring the deprotection of the N-terminal Fmoc group, which exposes the primary amine for the subsequent coupling reaction. luxembourg-bio.comwikipedia.org The test is based on the reaction of ninhydrin with a primary amine to produce a characteristic deep blue or purple color, known as Ruhemann's purple. wikipedia.orgmicrobenotes.com

During the synthesis of a peptide containing this compound, the ninhydrin test would be employed after the piperidine-mediated removal of the Fmoc protecting group from the preceding amino acid. A positive test (intense blue color) indicates a successful deprotection and the presence of a free primary amine, signaling that the resin is ready for the coupling of the next amino acid. Conversely, a negative test (yellow or colorless beads) after a coupling step confirms the successful acylation of the primary amine. iris-biotech.de

It is important to note that the ninhydrin test is not reliable for detecting secondary amines, such as the N-terminal of proline or N-methylated amino acids. peptide.com In these cases, the test yields a less intense reddish-brown color, which can be difficult to interpret. peptide.com Therefore, while the ninhydrin test is essential for monitoring the majority of coupling steps in peptide synthesis, alternative methods are required for confirming the coupling of or to a secondary amine.

Table 1: Summary of the Ninhydrin Test for Primary Amine Detection

| Feature | Description |

|---|---|

| Analyte | Primary amines |

| Application in SPPS | Monitoring Fmoc deprotection and coupling completeness |

| Positive Result | Intense blue color (Ruhemann's purple) |

| Negative Result | Yellow or colorless |

| Limitations | Unreliable for secondary amines (e.g., proline, N-methylated amino acids) |

Chloranil (B122849) Test for Secondary Amine Detection during Methylation Reactions

For peptides incorporating N-methylated amino acids like this compound, the chloranil test is a vital qualitative method for detecting the presence of secondary amines. peptide.com This test is particularly useful for confirming the successful coupling of an N-methylated amino acid or for monitoring reactions that are expected to result in a secondary amine at the N-terminus.

The chloranil test involves the reaction of chloranil (tetrachloro-1,4-benzoquinone) in the presence of acetaldehyde (B116499) with a secondary amine on the resin. iris-biotech.de A positive result, indicating the presence of a free secondary amine, is visualized by the development of a dark blue or blue-green color on the resin beads. iris-biotech.deresearchgate.net A negative result is indicated by the beads remaining yellow or their natural color. researchgate.net

In the context of synthesizing a peptide containing this compound, the chloranil test would be performed after the coupling of this amino acid to the preceding residue. A negative result would confirm the successful coupling. Conversely, if a deprotection step was performed on the N-methylated cysteine residue, a positive chloranil test would indicate the presence of the free N-methyl secondary amine, ready for the next coupling step. This test provides a reliable alternative to the ninhydrin test for monitoring reactions involving secondary amines. peptide.com

Table 2: Summary of the Chloranil Test for Secondary Amine Detection

| Feature | Description |

|---|---|

| Analyte | Secondary amines |

| Application in SPPS | Monitoring coupling of N-methylated amino acids |

| Positive Result | Dark blue or blue-green color |

| Negative Result | Yellow or colorless |

| Advantages | Reliable for secondary amines where the ninhydrin test is not |

Q & A

Q. Methodological Insight :

- Use collidine as a base during activation with uronium reagents (e.g., HBTU) to minimize enantiomerization, a critical concern for D-amino acids .

- Pre-activate the carboxylate group via symmetrical anhydride formation (using DIPCDI/HOBt) to enhance coupling efficiency .

Basic: How do solubility and storage conditions impact experimental reproducibility?

Answer:

- Solubility : this compound is highly lipophilic due to the Trt group. Dissolve in DMSO (up to 170 mM with sonication) for stock solutions . Ethanol may require gentle warming (7.3 mg/mL) but is less ideal due to partial precipitation .

- Storage : Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Repeated freeze-thaw cycles degrade the compound .

Q. Methodological Insight :

- Monitor coupling efficiency via Kaiser test or HPLC. Incomplete reactions may require switching to stronger activators like PyAOP .

Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS)?

Answer:

- Activation Conditions : Pre-activate this compound at 0–4°C to suppress base-induced racemization. Avoid prolonged exposure to DIEA .

- Coupling Solvents : Use DCM/DMF (1:1) instead of pure DMF to reduce polarity and racemization risk .

Case Study :

A Design of Experiments (DOE) approach for Fmoc-His(Trt)-OH showed that pre-activation time and temperature critically influence racemization. Similar optimization is recommended for cysteine derivatives .

Methodological: How to optimize Trt deprotection while preserving peptide integrity?

Answer:

- Deprotection Cocktail : Use TFA:TIS:H2O (95:2.5:2.5) for 1–2 hours. TIS scavenges trityl cations, preventing alkylation side reactions .

- Validation : Confirm completeness via LC-MS. Incomplete deprotection manifests as mass shifts (+243 Da for residual Trt).

Caution : Prolonged TFA exposure can cleave acid-labile linkages (e.g., Asp-Pro bonds). Limit treatment time .

Advanced: How to resolve discrepancies in purity analysis between HPLC and mass spectrometry?

Answer:

- HPLC vs. MS : HPLC purity >98% may still mask isobaric impurities (e.g., diastereomers). Use chiral columns (e.g., Chirobiotic T) or ion-mobility MS to resolve enantiomeric contaminants .

- Case Example : For Fmoc-His(Trt)-OH, racemized impurities were inseparable via reverse-phase HPLC but detectable via Marfey’s reagent derivatization .

Methodological: What analytical techniques validate the structural integrity of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.